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Compound of Interest

Compound Name:
p-O-Desmethyl p-O-Benzyl

Verapamil

CAS No.: 114829-62-8

Cat. No.: B563915 Get Quote

Executive Summary
In the high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling

of Verapamil Hydrochloride, the identification of impurities containing benzyl groups presents a

specific challenge. Unlike the standard 3,4-dimethoxyphenylethyl moiety inherent to the active

pharmaceutical ingredient (API), "benzyl" impurities typically arise from homologous

contamination of starting materials (e.g., benzyl chloride impurities in phenylethyl precursors) or

specific oxidative degradation pathways yielding benzylic carbonyls.

This guide provides a definitive protocol for the structural elucidation of these impurities,

distinguishing them from the parent molecule through diagnostic mass shifts (-14 Da), specific

fragmentation patterns (tropylium ion formation), and characteristic NMR signatures.

Structural Context & Impurity Origins[2][3][4][5]
The Verapamil Scaffold vs. Benzyl Impurities
Verapamil is a phenylalkylamine calcium channel blocker. Its structure contains two 3,4-

dimethoxyphenyl rings, but critically, these are attached via ethyl linkers (phenylethyl), not

methyl linkers (benzyl).

Verapamil Core: Contains Ar-CH2-CH2-N (Phenylethylamine motif).
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Benzyl Impurity: Contains Ar-CH2-N (Benzylamine motif).

Synthetic Origin of Benzyl Impurities
The most critical benzyl-containing impurity arises during the alkylation step of the synthesis. If

the starting material 2-(3,4-dimethoxyphenyl)ethyl chloride is contaminated with 3,4-

dimethoxybenzyl chloride (a lower homolog), the resulting side reaction yields the N-benzyl

analog of Verapamil.

Key Impurity Targets:

N-Benzyl Norverapamil Analog (Lower Homolog): Arises from the substitution of the

phenylethyl group with a benzyl group.

Impurity G (EP): 3,4-Dimethoxybenzaldehyde. A degradation product containing a benzylic

carbonyl.

N-Desmethyl-N-benzyl Verapamil: A synthetic artifact where the N-methyl group is replaced

by a benzyl group (often from protecting group chemistry).

Synthetic Pathway & Contamination Points
The following diagram illustrates the competitive alkylation pathway leading to the formation of

the Benzyl Homolog Impurity.
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Figure 1: Competitive alkylation pathway showing the origin of the Benzyl Homolog Impurity

due to reagent contamination.

Analytical Strategy: LC-MS/MS Identification
Differentiation between the ethyl-linked parent and the methyl-linked (benzyl) impurity relies on

detecting the methylene (-CH2-) loss.

Mass Spectrometry Logic (ESI+)
The primary identification marker is the mass difference of 14 Da (loss of CH2) in both the

precursor ion and specific fragment ions.

Compound Molecular Formula
Precursor Ion
[M+H]+

Diagnostic
Fragment (Ar-
Linker)

Verapamil C27H38N2O4 455.29

165.09

(Dimethoxyphenylethy

l cation)

Benzyl Homolog C26H36N2O4 441.27

151.07

(Dimethoxybenzyl

cation)

Impurity G C9H10O3 167.07

151.07

(Acylium/Benzyl

cation)

Fragmentation Pathway Analysis
In MS/MS, Verapamil cleaves at the C-N bond.

Verapamil yields a stable phenylethyl cation (m/z 165).

Benzyl Impurities yield a stable benzyl cation (m/z 151), which often rearranges to a

substituted tropylium ion.
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Figure 2: MS/MS fragmentation logic distinguishing the Phenylethyl fragment (m/z 165) from

the Benzyl fragment (m/z 151).

Experimental Protocol: Isolation & Characterization
High-Resolution LC-MS Method
This method is optimized to separate the critical pair (Verapamil and its Benzyl Homolog).

Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5

µm.

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

Mobile Phase B: Acetonitrile.

Gradient: 20% B to 80% B over 25 minutes.

Flow Rate: 1.0 mL/min.
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Detection: UV @ 278 nm (max absorption of dimethoxybenzene) and ESI+ MS.

Protocol Steps:

Sample Prep: Dissolve Verapamil HCl API at 1.0 mg/mL in Mobile Phase A:B (50:50).

Screening: Inject 10 µL. Look for peaks at RRT ~0.90-0.95 (Lower homologs typically elute

slightly earlier due to lower lipophilicity).

MS Trigger: Set MS to scan m/z 100-600. Extract ion chromatograms (XIC) for m/z 441.27

(Benzyl homolog).

Confirmation: Trigger MS/MS on m/z 441.27. If the major fragment is m/z 151.07 (instead of

165.09), the benzyl structure is confirmed.

NMR Validation (The "Gold Standard")
Mass spectrometry suggests the mass loss, but NMR confirms the position of the loss

(conversion of ethyl linker to methyl linker).

Solvent: DMSO-d6.

Verapamil (Standard): The phenylethyl group shows two triplets (or multiplets) at ~2.6 - 2.8

ppm corresponding to -CH2-CH2-.

Benzyl Impurity: The benzyl group (Ar-CH2-N) will show a sharp singlet (or slightly split

signal if chiral influence is strong) at ~3.5 - 4.0 ppm.

Diagnostic Shift: The disappearance of the Ar-CH2-CH2-N multiplet pattern and appearance

of a downfield Ar-CH2-N singlet is the definitive proof of the benzyl impurity.

Summary of Key Benzyl-Related Impurities
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Impurity Name EP/USP Code
Structure
Description

Origin

Benzyl Homolog
N/A (Non-

Pharmacopoeial)

Phenylethyl group

replaced by Benzyl

group.

Contamination of

phenylethyl chloride

with benzyl chloride.

Impurity G
EP Impurity G / USP

RC E

3,4-

Dimethoxybenzaldehy

de.

Oxidative degradation

of the alkyl chain.

Impurity F EP Impurity F

Secondary amine

(loss of phenylethyl

group).

Hydrolysis/Dealkylatio

n precursor to benzyl

analogs.

N-Benzyl

Norverapamil
N/A

N-Methyl replaced by

N-Benzyl.[1]

Use of N-benzyl

protecting groups in

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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